Biotin-PEG3-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

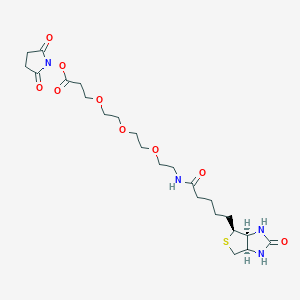

Biotin-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTAC . It is a biotinylation compound that can couple with primary amino groups (-NH2) .

Synthesis Analysis

The NHS group of this compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This compound contains a biotin moiety linked to the amine reactive N-hydroxysuccinimidyl (NHS) mixed carbonate through a spacer arm containing a photocleavable moiety .Molecular Structure Analysis

The molecular formula of this compound is C23H36N4O9S . The PEG structure in this compound provides an extended spacer arm, allowing biotin to enter the binding pocket of proteins or large molecules .Chemical Reactions Analysis

This compound is reactive with NHS ester or carboxylic acid in the presence of EDC or HATU . The NHS portion of this compound reacts specifically with primary amine groups on the target molecule(s) to form a carbamate linkage .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO or water (10 mg/ml) .Scientific Research Applications

Oligonucleotide Modification : A novel two-step process for the conjugation of carboxylic acids to amino-modified oligonucleotides was developed, using biotin as an example. This method enables the attachment of small to large molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).

Single Molecule Recognition Force Microscopy : A test system using atomic force microscopy (AFM) for detecting receptor–ligand interactions at the single molecule level was established, employing avidin–biotin interactions. Here, biotin-PEG-NHS was used to prepare AFM sensors with tethered biotin molecules (Riener et al., 2003).

Peptide Biotinylation : Research on the reactivity of NHS esters of biotin with amino groups of peptides and proteins showed that these reagents can acylate other functional groups under certain conditions, providing insights into peptide biotinylation processes (Miller et al., 1997).

Hydrophilic Interaction Chromatography (HILIC) : A chromatographic method based on HILIC conditions and UV detection was developed for the quantification of NHS and sulfo-NHS, which are crucial for assessing the purity and degradation of NHS esters used in bioconjugation techniques (Klykov & Weller, 2015).

Protein Labeling with Fluorophores : The NHS ester-mediated derivitization process was demonstrated for conjugating fluorescent probes, biotin, and cross-linkers to primary amines of proteins or biomolecules (Nanda & Lorsch, 2014).

Tumor Targeting Drug Delivery Systems : A study synthesized an ABA-typed polymer for tumor targeting in drug carriers, using biotin as a functional accessory to enable specific binding and improve targeting efficacy (Yuan et al., 2014).

Mechanism of Action

Target of Action

Biotin-PEG3-NHS ester is a biotinylation compound that primarily targets proteins with primary amino groups (-NH2), such as the e-amino group on lysines and the N-terminus of proteins . It is used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .

Mode of Action

The compound interacts with its targets through a process known as biotinylation. The N-hydroxysuccinimide (NHS) ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is a nucleophilic attack, which results in the formation of an amide bond and the release of NHS .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. PROTACs, which can be synthesized using this compound, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The compound is soluble in dmso or water, which suggests it may have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The result of the action of this compound is the selective degradation of target proteins. By forming a stable amide bond with primary amino groups in proteins, the compound allows for the specific tagging of these proteins. When used in the synthesis of PROTACs, this can lead to the targeted degradation of specific proteins within cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The NHS ester group of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . Additionally, the compound is typically stored at -20°C to maintain its stability

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

The N-hydroxysuccinimidyl (NHS) portion of Biotin-PEG3-NHS ester reacts specifically with primary amine groups on the target molecule to form a carbamate linkage . This allows this compound to interact with various enzymes, proteins, and other biomolecules, facilitating its role in biochemical reactions .

Cellular Effects

This compound influences cell function by enabling the selective degradation of target proteins . This is achieved through the exploitation of the intracellular ubiquitin-proteasome system . The effects of this compound on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism, are largely dependent on the specific target proteins and the nature of the interactions.

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable amide bond with primary amine groups present in target molecules . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N4O9S/c28-18(4-2-1-3-17-22-16(15-37-17)25-23(32)26-22)24-8-10-34-12-14-35-13-11-33-9-7-21(31)36-27-19(29)5-6-20(27)30/h16-17,22H,1-15H2,(H,24,28)(H2,25,26,32)/t16-,17-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAUJZJSFIYGMH-HOIFWPIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N4O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![7-(1,3-Dioxan-2-yl)-1,2,3,4-tetrahydro-8-hydroxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B606067.png)

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)